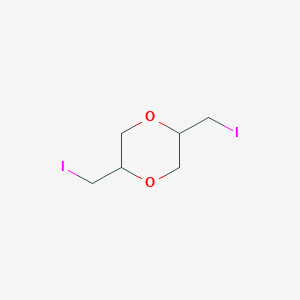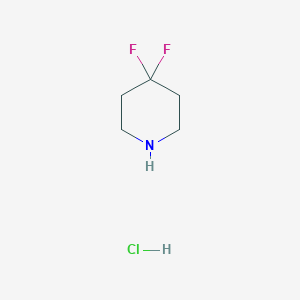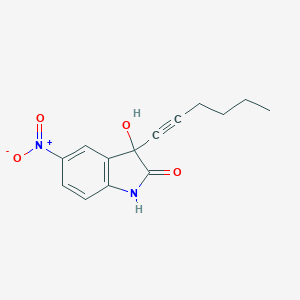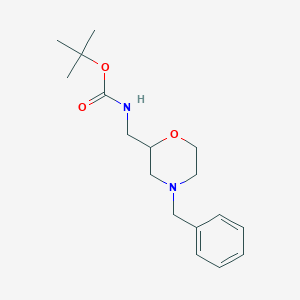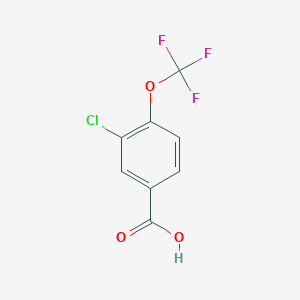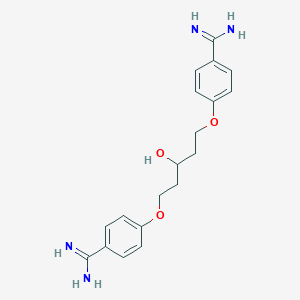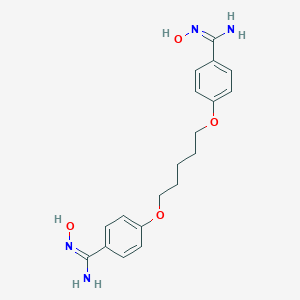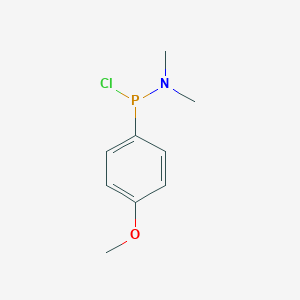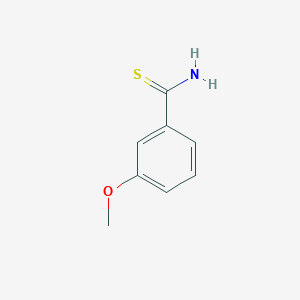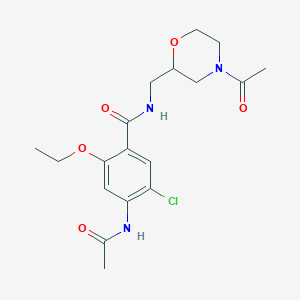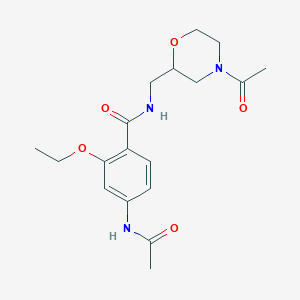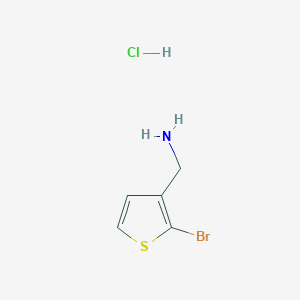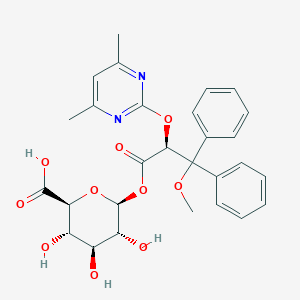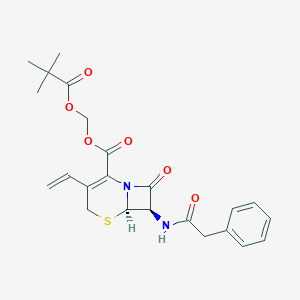
Substance P, N-spermine-gln(5)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substance P, N-spermine-gln(5)- is a neuropeptide that belongs to the tachykinin family. It is a potent neurotransmitter that is involved in various physiological and pathological processes, including pain perception, inflammation, and immune response. This neuropeptide is synthesized in the dorsal root ganglia and released from the peripheral and central terminals of primary sensory neurons.
Mécanisme D'action
Substance P, N-spermine-gln(5)- exerts its effects by binding to the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). This, in turn, leads to the activation of downstream effectors, such as transcription factors and ion channels, resulting in the physiological and biochemical effects of Substance P, N-spermine-gln(5)-.
Effets Biochimiques Et Physiologiques
Substance P, N-spermine-gln(5)- has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, and immune response. It has been shown to increase the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), from immune cells. It also promotes the migration of immune cells to the site of inflammation and enhances the production of reactive oxygen species (ROS) and nitric oxide (NO). Additionally, Substance P, N-spermine-gln(5)- has been shown to increase the excitability of sensory neurons and enhance the release of other neurotransmitters, such as glutamate and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
Substance P, N-spermine-gln(5)- is a valuable tool in scientific research studies due to its potent effects on pain perception, inflammation, and immune response. It can be used to investigate the underlying mechanisms of these processes and to develop new therapeutic strategies for the treatment of chronic pain and inflammatory disorders. However, there are some limitations to the use of Substance P, N-spermine-gln(5)- in lab experiments. Firstly, it is a relatively expensive peptide, which may limit its use in certain studies. Secondly, it has a short half-life, which may require frequent administration in some experiments.
Orientations Futures
There are several future directions for the research on Substance P, N-spermine-gln(5)-. Firstly, further studies are needed to elucidate the underlying mechanisms of its effects on pain perception, inflammation, and immune response. Secondly, the development of new analogs and derivatives of Substance P, N-spermine-gln(5)- may lead to the development of more potent and selective compounds for the treatment of chronic pain and inflammatory disorders. Lastly, the use of Substance P, N-spermine-gln(5)- in combination with other therapeutic agents may enhance its therapeutic efficacy and reduce its potential side effects.
Conclusion:
In conclusion, Substance P, N-spermine-gln(5)- is a potent neuropeptide that plays a crucial role in pain perception, inflammation, and immune response. It is synthesized through solid-phase peptide synthesis and exerts its effects by binding to the neurokinin-1 receptor. Substance P, N-spermine-gln(5)- has a wide range of biochemical and physiological effects and is a valuable tool in scientific research studies. However, there are some limitations to its use in lab experiments. There are several future directions for the research on Substance P, N-spermine-gln(5)-, including the elucidation of its underlying mechanisms and the development of new analogs and derivatives for the treatment of chronic pain and inflammatory disorders.
Méthodes De Synthèse
Substance P, N-spermine-gln(5)- is synthesized through solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry. The synthesis involves the sequential addition of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.
Applications De Recherche Scientifique
Substance P, N-spermine-gln(5)- has been extensively studied for its role in pain perception, inflammation, and immune response. It has been shown to be involved in the development and maintenance of chronic pain conditions, such as neuropathic pain and fibromyalgia. It also plays a crucial role in the regulation of immune cell function and the inflammatory response. Substance P, N-spermine-gln(5)- has been used as a tool in various scientific research studies to investigate the underlying mechanisms of these processes.
Propriétés
Numéro CAS |
141231-59-6 |
|---|---|
Nom du produit |
Substance P, N-spermine-gln(5)- |
Formule moléculaire |
C73H121N21O13S |
Poids moléculaire |
1532.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-[3-[4-(3-aminopropylamino)butylamino]propylamino]-5-oxopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C73H121N21O13S/c1-47(2)43-55(67(102)87-51(63(78)98)31-42-108-3)86-62(97)46-85-64(99)56(44-48-19-6-4-7-20-48)91-68(103)57(45-49-21-8-5-9-22-49)92-66(101)52(27-29-60(77)95)88-65(100)53(28-30-61(96)83-39-18-37-82-35-13-12-34-81-36-17-33-75)89-69(104)59-26-16-41-94(59)72(107)54(24-10-11-32-74)90-70(105)58-25-15-40-93(58)71(106)50(76)23-14-38-84-73(79)80/h4-9,19-22,47,50-59,81-82H,10-18,23-46,74-76H2,1-3H3,(H2,77,95)(H2,78,98)(H,83,96)(H,85,99)(H,86,97)(H,87,102)(H,88,100)(H,89,104)(H,90,105)(H,91,103)(H,92,101)(H4,79,80,84)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-/m0/s1 |
Clé InChI |
XMQKJEXWKUHJIE-PVGXKDMPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)NCCCNCCCCNCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)NCCCNCCCCNCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)NCCCNCCCCNCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Autres numéros CAS |
141231-59-6 |
Séquence |
RPKPXQFFGLM |
Synonymes |
N-spermine-Gln(5)-substance P Spm-SP substance P, N-spermine-Gln(5)- substance P, N-spermine-glutaminyl(5)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



